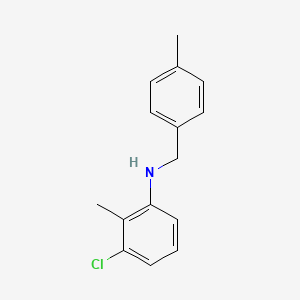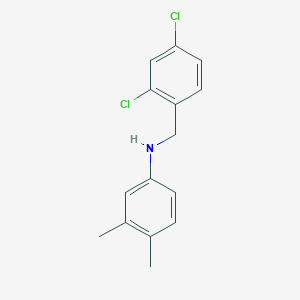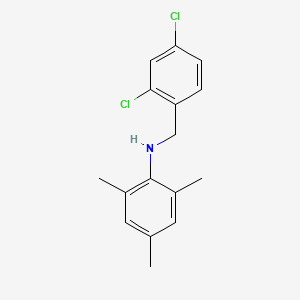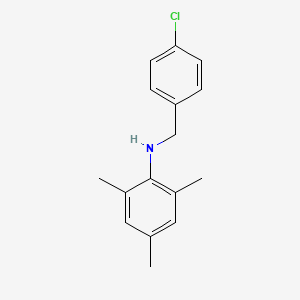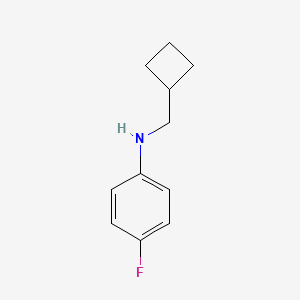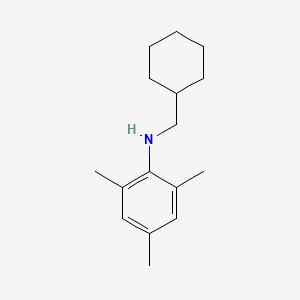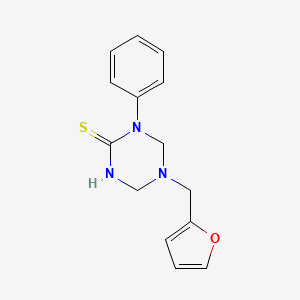
2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline
Übersicht
Beschreibung
2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline is a biochemical compound used for proteomics research . It has a molecular formula of C17H21NO3 and a molecular weight of 287.35 .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline consists of a benzene ring with two methoxy groups (OCH3) at the 2 and 5 positions, and a methoxyphenethyl group (C8H11O) at the nitrogen atom .Wissenschaftliche Forschungsanwendungen
Optimization of Kinase Inhibitors
In the realm of medicinal chemistry, researchers have developed potent inhibitors of Src kinase activity. Analogues of compounds related to "2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline" structure showed increased inhibition of Src kinase activity and Src-mediated cell proliferation. These compounds were optimized for better pharmacokinetic properties and demonstrated efficacy in inhibiting tumor growth in xenograft models, highlighting their potential in cancer therapy (Boschelli et al., 2001).
Synthesis of Organic Compounds
The synthesis of organic compounds, including benzoquinones and heterocycles, has been achieved through methods involving anilines and related structures. An economic synthesis approach for benzoquinones starting from aniline showcases the versatility of aniline derivatives in the production of valuable organic compounds (Wang et al., 2017). Additionally, the photochemical preparation of heterocycles from 4-chloro-N,N-dimethylaniline demonstrates the application of aniline derivatives in synthesizing complex organic structures with potential applications in various fields (Guizzardi et al., 2000).
Electroluminescent Materials
In materials science, novel classes of emitting amorphous molecular materials with bipolar character have been developed for use in organic electroluminescent (EL) devices. These materials exhibit intense fluorescence emission, reversible anodic oxidation and cathodic reduction, and form stable amorphous glasses. Their ability to emit multicolor light, including white, makes them excellent candidates for EL devices (Doi et al., 2003).
Electroactive Polymers
The study of the electrodeposition and electroactivity of poly-(2,5-dimethoxyaniline) (PDMA) has revealed its potential in the development of electroactive polymers. The electrochemical properties of PDMA are significantly influenced by the type of anion present, indicating its suitability for applications in electrochemical devices and sensors (Palys et al., 2000).
Analytical Detection
In analytical chemistry, methods for the quantitative determination of illicit phenethylamines in hair have been developed. These methods demonstrate the application of analytical techniques in forensic and toxicological investigations, highlighting the ability to detect and quantify substances related to "2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline" (Nieddu et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,5-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-19-14-6-4-13(5-7-14)10-11-18-16-12-15(20-2)8-9-17(16)21-3/h4-9,12,18H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSYTNORBYRNKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-([1,1'-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline](/img/structure/B3131579.png)

